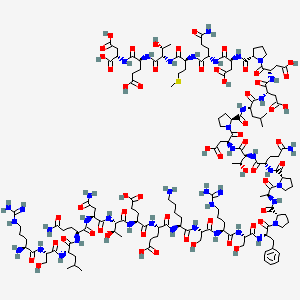
Glicentin 1-30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glicentin 1-30 is a peptide derived from the glucagon gene (Gcg). It is a 30 amino acid peptide identified in humans, mice, rats, and pigs. This peptide is part of the proglucagon family, which includes other peptides such as glucagon-like peptide 1, glucagon-like peptide 2, and oxyntomodulin . The primary function of glicentin-related pancreatic peptide is not fully understood, but it is known to play a role in glucose metabolism and insulin secretion .
准备方法
Synthetic Routes and Reaction Conditions
Glicentin 1-30 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained . The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of glicentin-related pancreatic peptide typically involves recombinant DNA technology. This method uses genetically engineered microorganisms, such as Escherichia coli or yeast, to produce the peptide. The gene encoding the peptide is inserted into the microorganism’s genome, allowing it to express the peptide. The peptide is then extracted, purified, and characterized .
化学反应分析
Types of Reactions
Glicentin 1-30 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.
Substitution: Substitution reactions involve the replacement of specific amino acids within the peptide sequence.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the cleavage of disulfide bonds .
科学研究应用
Glicentin 1-30 has several scientific research applications, including:
Chemistry: The peptide is used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Researchers investigate the peptide’s role in glucose metabolism, insulin secretion, and other physiological processes.
Industry: The peptide is used in the development of peptide-based drugs and diagnostic tools.
作用机制
Glicentin 1-30 exerts its effects by binding to specific receptors on target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. For example, the peptide inhibits glucose-stimulated insulin secretion from the pancreas by interacting with receptors on pancreatic beta cells . The exact molecular targets and pathways involved in these effects are still being investigated.
相似化合物的比较
Glicentin 1-30 is part of the proglucagon family, which includes several similar compounds:
Glucagon-like peptide 1 (GLP-1): This peptide is known for its role in enhancing insulin secretion and regulating blood glucose levels.
Glucagon-like peptide 2 (GLP-2): This peptide is involved in intestinal growth and nutrient absorption.
Oxyntomodulin: This peptide regulates appetite and energy expenditure.
Compared to these similar compounds, glicentin-related pancreatic peptide has a unique structure and function. While its exact role is not fully understood, it is believed to play a distinct role in glucose metabolism and insulin secretion .
属性
CAS 编号 |
80317-95-9 |
|---|---|
分子式 |
C142H223N41O57S |
分子量 |
3448.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C142H223N41O57S/c1-63(2)51-80(165-127(226)89(60-184)174-111(210)70(144)23-15-44-153-141(149)150)121(220)159-74(31-37-97(146)191)117(216)166-82(54-99(148)193)125(224)179-109(67(7)188)134(233)163-77(34-40-101(196)197)116(215)158-76(33-39-100(194)195)115(214)156-71(24-13-14-43-143)112(211)175-90(61-185)126(225)157-72(25-16-45-154-142(151)152)113(212)176-91(62-186)128(227)170-85(53-69-21-11-10-12-22-69)137(236)181-47-18-26-92(181)129(228)155-65(5)136(235)180-46-17-27-93(180)130(229)162-75(32-38-98(147)192)119(218)177-110(68(8)189)135(234)172-87(58-106(206)207)139(238)183-49-19-28-94(183)131(230)168-81(52-64(3)4)122(221)167-83(55-103(200)201)124(223)171-86(57-105(204)205)138(237)182-48-20-29-95(182)132(231)169-84(56-104(202)203)123(222)160-73(30-36-96(145)190)114(213)161-79(42-50-241-9)120(219)178-108(66(6)187)133(232)164-78(35-41-102(198)199)118(217)173-88(140(239)240)59-107(208)209/h10-12,21-22,63-68,70-95,108-110,184-189H,13-20,23-62,143-144H2,1-9H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,155,228)(H,156,214)(H,157,225)(H,158,215)(H,159,220)(H,160,222)(H,161,213)(H,162,229)(H,163,233)(H,164,232)(H,165,226)(H,166,216)(H,167,221)(H,168,230)(H,169,231)(H,170,227)(H,171,223)(H,172,234)(H,173,217)(H,174,210)(H,175,211)(H,176,212)(H,177,218)(H,178,219)(H,179,224)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,239,240)(H4,149,150,153)(H4,151,152,154)/t65-,66+,67+,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,108-,109-,110-/m0/s1 |
InChI 键 |
XEMOKOGMRDGHPI-CRPJQDLGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Key on ui other cas no. |
80317-95-9 |
序列 |
RSLQNTEEKSRSFPAPQTDPLDDPDQMTED |
同义词 |
glicentin 1-30 glicentin-related pancreatic peptide proglucagon (1-30) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















